4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine
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Overview
Description
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H22N2. It is a cyclohexane derivative with a pyrrolidine ring attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one: A ketone derivative with similar structural features.
4-(Pyrrolidin-1-yl)piperidine: Another pyrrolidine-containing compound with different ring structures.
2-(Pyrrolidin-1-yl)pyrimidine: A pyrimidine derivative with a pyrrolidine ring.
Uniqueness
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with a pyrrolidine ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(13-8-2-3-9-13)6-4-10(12)5-7-11/h10H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPWSMZLALRPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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